What is NDSB-256 and its chemical properties?
What is NDSB-256 and its chemical properties?
An In-depth Technical Guide on the Non-Detergent Sulfobetaine (B10348) NDSB-256 for Researchers, Scientists, and Drug Development Professionals.
Introduction to NDSB-256
NDSB-256, or 3-(Benzyldimethylammonio)propanesulfonate, is a non-detergent sulfobetaine (NDSB), a class of zwitterionic compounds widely utilized in protein biochemistry.[1] Unlike traditional detergents that form micelles and can denature proteins, NDSBs possess a short hydrophobic group that prevents micelle formation.[2][3] This unique characteristic allows NDSB-256 to effectively solubilize proteins, prevent aggregation, and facilitate refolding and crystallization without disrupting their native structure and function.[1] Consequently, most enzymes remain active in the presence of NDSB-256.
Chemical Properties of NDSB-256
NDSB-256 is a white, solid compound that is hygroscopic in nature. It is zwitterionic over a broad pH range and does not significantly absorb light in the near-UV spectrum, making it compatible with UV-based protein quantification methods. A key advantage of NDSB-256 is its easy removal from protein solutions via dialysis.
Below is a summary of the key chemical and physical properties of NDSB-256:
| Property | Value | Reference(s) |
| IUPAC Name | 3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate | |
| Synonyms | Dimethylbenzylammonium-1-propane sulfonate, SB256 | |
| CAS Number | 81239-45-4 | |
| Molecular Formula | C₁₂H₁₉NO₃S | |
| Molecular Weight | 257.35 g/mol | |
| Appearance | White solid | |
| Solubility in Water | > 2.0 M; 200 mg/mL | |
| Purity | ≥99% (by TLC) | |
| Storage Temperature | Room Temperature (15-30°C) |
Mechanism of Action
The efficacy of NDSB-256 in protein chemistry stems from its amphiphilic nature, possessing both a hydrophilic sulfobetaine head and a short, hydrophobic benzyl (B1604629) group. It is proposed that the short hydrophobic group interacts with exposed hydrophobic patches on proteins, which are often the cause of aggregation. By masking these hydrophobic regions, NDSB-256 prevents protein-protein aggregation and promotes proper folding.
Experimental Protocols
Protein Solubilization and Extraction
NDSB-256 is particularly effective in increasing the yield of membrane, nuclear, and cytoskeletal-associated proteins. A typical concentration range for NDSB-256 in these applications is 0.5 to 1.0 M.
General Protocol for Protein Extraction:
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Lysis Buffer Preparation: Prepare a suitable lysis buffer for your target protein. A common starting point is a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing protease inhibitors. Add NDSB-256 to a final concentration of 0.5 M.
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Cell Lysis: Resuspend the cell pellet in the NDSB-256-containing lysis buffer. Perform cell disruption using appropriate methods such as sonication or a French press.
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Centrifugation: Clarify the lysate by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cell debris.
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Collection: Collect the supernatant containing the solubilized proteins for downstream applications.
Protein Refolding
NDSB-256 can significantly improve the yield of active protein during in vitro refolding experiments. It has been shown to restore 30% of the enzymatic activity of denatured egg white lysozyme (B549824) at a 1 M concentration and 16% of the activity of denatured β-galactosidase at 800 mM.
General Protocol for Protein Refolding by Dilution:
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Denaturation: Solubilize the purified, denatured protein (e.g., from inclusion bodies) in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) and a reducing agent (e.g., 10 mM DTT).
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Refolding Buffer Preparation: Prepare a refolding buffer typically containing a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5-8.5), a redox shuffling system (e.g., reduced and oxidized glutathione), and NDSB-256 at a concentration of 0.5 to 1.0 M.
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Dilution: Rapidly dilute the denatured protein solution into the refolding buffer (typically a 1:100 dilution) with gentle stirring. The final protein concentration should be low (e.g., 10-50 µg/mL) to minimize aggregation.
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Incubation: Incubate the refolding mixture at a low temperature (e.g., 4°C) for a period ranging from a few hours to overnight to allow for proper folding.
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Analysis: Analyze the refolded protein for activity and structural integrity using appropriate assays.
Protein Crystallization
NDSB-256 can be a valuable additive in protein crystallization, often leading to larger and higher-quality crystals. It is particularly useful for proteins that are prone to aggregation.
General Guidelines for Using NDSB-256 in Crystallization:
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Concentration: NDSB-256 is typically used at concentrations ranging from 0.1 to 1.0 M in the crystallization setup.
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Addition: It is recommended to add NDSB-256 to the protein solution before adding the precipitant.
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Optimization: If crystals do not form in the presence of NDSB-256, it may be necessary to gradually increase the precipitant concentration, as NDSB-256 is a solubilizing agent.
Example Crystallization Setup (Vapor Diffusion - Hanging Drop):
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Reservoir Solution: Pipette the precipitant solution into the reservoir of the crystallization plate.
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Protein-NDSB-256 Mixture: On a coverslip, mix your protein solution with NDSB-256 to the desired final concentration.
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Droplet Formation: Add the precipitant solution to the protein-NDSB-256 mixture on the coverslip.
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Sealing and Incubation: Invert the coverslip and seal the reservoir. Incubate the plate under controlled temperature and monitor for crystal growth.
Conclusion
NDSB-256 is a versatile and powerful tool for researchers working with proteins. Its non-denaturing, anti-aggregation properties make it an invaluable reagent for enhancing protein solubility, improving refolding yields, and facilitating the growth of high-quality crystals for structural studies. The experimental protocols and guidelines provided in this technical guide offer a starting point for the successful application of NDSB-256 in a variety of biochemical and biophysical experiments. As with any experimental procedure, optimization of the conditions for each specific protein of interest is crucial for achieving the best results.
